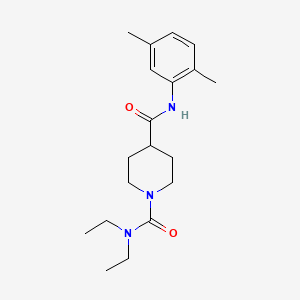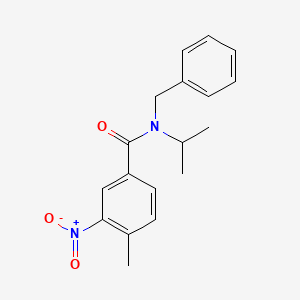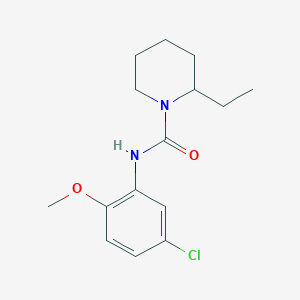
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DMPEA, is a chemical compound that belongs to the piperidine family. DMPEA has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience.
科学研究应用
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have potential therapeutic properties for a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. This compound has been found to increase dopamine release in the brain, which is associated with improved mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
作用机制
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reabsorption of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood and motor function. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases. This compound has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
实验室实验的优点和局限性
One advantage of using N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize, and the yield is typically high. Additionally, this compound has been extensively studied, which means that there is a significant body of research available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may make it challenging to conduct large-scale studies.
未来方向
There are several potential future directions for research on N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be conducted on the potential therapeutic applications of this compound, particularly in the field of neurodegenerative diseases. Finally, more research could be conducted on the biochemical and physiological effects of this compound, which could help to further elucidate its mechanism of action and potential therapeutic properties.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. This compound acts as a dopamine reuptake inhibitor and has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.
合成方法
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethylbenzaldehyde and diethylamine, followed by cyclization with diethyl malonate. The yield of this synthesis method is typically high, making it an efficient and cost-effective way to produce this compound.
属性
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-11-9-16(10-12-22)18(23)20-17-13-14(3)7-8-15(17)4/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFAJNXEGHTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-ethylacetamide dihydrochloride](/img/structure/B5326688.png)
![3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
![N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5326706.png)
![1-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326708.png)

![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
